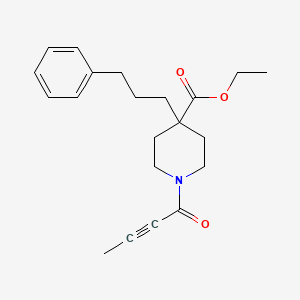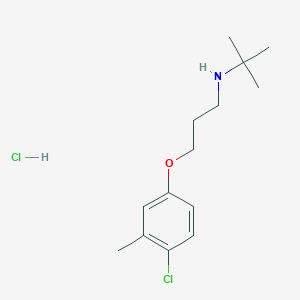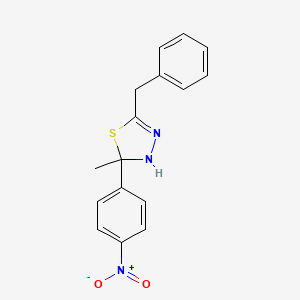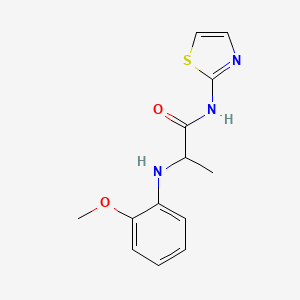![molecular formula C15H8F4N2O B4921501 2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FPhOx, and its molecular formula is C15H7F4N3O. FPhOx belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division. FPhOx binds to the colchicine binding site of tubulin, preventing the formation of microtubules. This leads to the disruption of the mitotic spindle and the arrest of cell division in the G2/M phase. FPhOx also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPhOx has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, FPhOx has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. FPhOx also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. FPhOx has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
实验室实验的优点和局限性
One of the main advantages of FPhOx is its potent anticancer activity. FPhOx has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its fluorescent properties, which make it suitable for imaging applications. FPhOx has also been shown to have low toxicity in animal studies.
One limitation of FPhOx is its poor solubility in aqueous solutions, which can limit its applications in biological studies. Another limitation is its instability under certain conditions, which can lead to the formation of degradation products.
未来方向
There are several future directions for the research on FPhOx. One area of interest is the development of FPhOx-based anticancer drugs. The structure of FPhOx can be modified to improve its pharmacokinetic properties and increase its potency.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx can be modified to target specific biomolecules or organelles, making it useful for studying cellular processes.
Finally, the potential applications of FPhOx in other areas, such as neurodegenerative diseases and infectious diseases, should be explored. FPhOx has been shown to have neuroprotective effects and antimicrobial activity, indicating its potential for these applications.
Conclusion:
In conclusion, FPhOx is a promising compound with potential applications in scientific research. Its anticancer activity, fluorescent properties, and diverse biological activities make it a valuable tool for studying cellular processes. Further research is needed to fully explore the potential of FPhOx and its derivatives in various applications.
合成方法
FPhOx can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with 3-(trifluoromethyl)phenylhydrazine in the presence of a dehydrating agent. The yield of FPhOx can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
FPhOx has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. FPhOx has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx exhibits strong fluorescence emission in the blue region of the spectrum, making it suitable for imaging of biological samples. FPhOx has been used to image mitochondria in living cells and to detect amyloid fibrils in Alzheimer's disease.
属性
IUPAC Name |
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-7-2-1-6-11(12)14-21-20-13(22-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNARGPCGYQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)